JNJ-10198409

Beschreibung

Structure

3D Structure

Eigenschaften

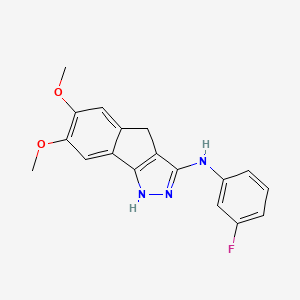

IUPAC Name |

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNURMVOKAERHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430890 |

Source

|

| Record name | JNJ-10198409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627518-40-5 |

Source

|

| Record name | JNJ-10198409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of JNJ-10198409

Introduction

JNJ-10198409, also known as RWJ-540973, is a potent and orally active small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of PDGFR, which in turn blocks downstream signaling pathways crucial for cell proliferation and angiogenesis.[2][3][4] This dual anti-proliferative and anti-angiogenic activity has positioned JNJ-10198409 as a compound of interest in oncology research.[1][4]

Core Mechanism of Action: PDGFR Inhibition

JNJ-10198409 is a selective inhibitor of the PDGFR family of receptor tyrosine kinases.[1][5] It demonstrates high affinity for the ATP binding site within the catalytic domain of these receptors. By competitively blocking ATP, JNJ-10198409 prevents the autophosphorylation of the receptor upon ligand (PDGF) binding, a critical step in the activation of the downstream signaling cascade. The compound exhibits greater potency against PDGFR-β compared to PDGFR-α.[1][2][6][7]

Downstream Signaling Pathways

The inhibition of PDGFR autophosphorylation by JNJ-10198409 has significant consequences on multiple intracellular signaling pathways. Key among these are:

-

Phospholipase C gamma 1 (PLCγ1) Pathway: JNJ-10198409 has been shown to dose-dependently reduce the phosphorylation of PLCγ1 in tumor cells.[5][8] PLCγ1 is a direct substrate of activated PDGFR, and its activation is crucial for cell motility and proliferation.

-

PI3K/Akt Pathway: By preventing PDGFR activation, JNJ-10198409 leads to a reduction in the phosphorylation of Akt, a key downstream effector of the PI3K pathway that promotes cell survival and proliferation.[4]

-

MAPK/ERK Pathway: The phosphorylation of Erk1/2, central components of the MAPK pathway involved in cell growth and differentiation, is also diminished following treatment with JNJ-10198409.[4]

The collective inhibition of these pathways culminates in the observed anti-tumor effects of the compound.

Cellular and Physiological Effects

The blockade of PDGFR signaling by JNJ-10198409 translates into significant cellular and physiological outcomes:

-

Anti-proliferative Activity: JNJ-10198409 demonstrates potent anti-proliferative effects across a range of human tumor cell lines.[1][6][8] This is, in part, due to the induction of a G2/M phase cell cycle block.[4]

-

Induction of Apoptosis: The compound has been observed to induce caspase-dependent apoptosis, leading to programmed cell death in cancer cells.[4]

-

Anti-angiogenic Effects: By inhibiting PDGFR-β on pericytes and vascular smooth muscle cells, JNJ-10198409 disrupts the maturation and stabilization of new blood vessels, a critical process for tumor growth.[1][8]

-

In Vivo Anti-tumor Activity: In preclinical xenograft models of human cancers, oral administration of JNJ-10198409 resulted in a significant, dose-dependent inhibition of tumor growth.[5][8]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-10198409

| Target Kinase | IC50 (nM) |

| PDGF-RTK | 2[1][2][7][9][10] |

| PDGFR-β | 4.2[1][2][6][7][9][10] |

| PDGFR-α | 45[1][2][6][7][9][10] |

| c-Abl | 22[6] |

| Lck | 100[6] |

| c-Src | 185[6] |

| Fyn | 378[6] |

Table 2: Anti-proliferative Activity of JNJ-10198409 in Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 0.007[8] |

| LnCAP | Prostate Carcinoma | 0.009[8] |

| H460 | Non-small Cell Lung Carcinoma | 0.010[8] |

| LoVo | Colorectal Adenocarcinoma | 0.017[8] |

| PC3 | Prostate Adenocarcinoma | 0.027[8] |

| T47D | Ductal Carcinoma | 0.032[8] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of JNJ-10198409 against various kinases was likely determined using a standard in vitro kinase assay format, such as a radiometric assay or a fluorescence-based assay. A generalized protocol would involve:

-

Reagents: Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), JNJ-10198409 at various concentrations, and assay buffer.

-

Procedure: a. The kinase, substrate, and varying concentrations of JNJ-10198409 are pre-incubated in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, typically by the addition of a strong acid or a chelating agent. e. The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition for each concentration of JNJ-10198409 is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or similar)

The anti-proliferative effects of JNJ-10198409 on tumor cell lines are commonly assessed using a colorimetric assay like the MTT assay.

-

Cell Culture: Tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of JNJ-10198409 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Study

The in vivo efficacy of JNJ-10198409 is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

-

Animal Model: Nude mice are subcutaneously injected with a suspension of human tumor cells (e.g., LoVo colon cancer cells).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment groups receive JNJ-10198409 orally at different dose levels (e.g., 25, 50, and 100 mg/kg, twice daily), while the control group receives the vehicle.[5]

-

Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

-

Data Analysis: Tumor volumes are calculated, and the mean tumor growth inhibition in the treated groups is compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess the phosphorylation status of downstream targets like PLCγ1.[5]

Visualizations

Caption: JNJ-10198409 inhibits PDGFR signaling.

Caption: Preclinical evaluation workflow for JNJ-10198409.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. JNJ-10198409 [bio-gems.com]

- 4. researchgate.net [researchgate.net]

- 5. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the PDGFR Inhibitor Selectivity of JNJ-10198409

This technical guide provides a comprehensive overview of the platelet-derived growth factor receptor (PDGFR) inhibitor, JNJ-10198409, with a focus on its selectivity profile. The information is curated for professionals in the fields of oncology, cell biology, and pharmacology.

JNJ-10198409 is an orally active and ATP-competitive inhibitor of PDGFR tyrosine kinase.[1][2][3][4] It functions as a dual-mechanism agent, exhibiting both antiangiogenic and tumor cell antiproliferative activities.[1][2][5]

Quantitative Data: Kinase Inhibition Profile

The selectivity of JNJ-10198409 has been characterized against a panel of protein kinases. The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below.

| Target Kinase | IC50 (nM) |

| PDGF-RTK | 2[1][2][3][6][7] |

| PDGFR-β | 4.2[1][2][3][6][7][8] |

| c-Abl | 22[1][6] |

| PDGFR-α | 45[1][2][3][6][7][8] |

| Lck | 100 |

| c-Src | 185 |

| Fyn | 378 |

Quantitative Data: Antiproliferative Activity

JNJ-10198409 has demonstrated potent antiproliferative activity across various human tumor cell lines.

| Cell Line | IC50 (µM) |

| A375 | 0.007[2] |

| LnCAP | 0.009[2] |

| H460 | 0.010[2] |

| LoVo | 0.017[2] |

| PC3 | 0.027[2] |

| T47D | 0.032[2] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

While specific proprietary protocols for JNJ-10198409 are not publicly available, a general methodology for determining kinase inhibition can be described. These assays typically involve a purified kinase, a substrate, and ATP. The inhibitory effect of a compound is measured by quantifying the reduction in substrate phosphorylation.

Materials:

-

Purified recombinant kinase (e.g., PDGFR-β)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

JNJ-10198409 (or other test compounds) dissolved in DMSO

-

ATP (can be radiolabeled, e.g., [γ-³²P]ATP)

-

Kinase reaction buffer

-

Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

Procedure:

-

A reaction mixture is prepared containing the purified kinase, the substrate, and the kinase reaction buffer.

-

JNJ-10198409 is added to the reaction mixture at various concentrations. A control with DMSO alone is also prepared.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Pharmacodynamic Activity Assay

A study by D'Andrea and colleagues (2005) established a method to validate the in vivo activity of JNJ-10198409.[9]

Model:

-

Nude mouse xenograft model of human LoVo colon cancer.[9]

Treatment:

-

Oral administration of JNJ-10198409 at various doses (e.g., 25, 50, and 100 mg/kg) or a vehicle control.[9]

Analysis:

-

Tumor tissues are collected after the treatment period.[9]

-

Immunohistochemistry is performed on serial tumor sections using two primary antibodies:[9]

-

One specific for the total amount of Phospholipase C gamma 1 (pan-PLCγ1).

-

Another specific for the phosphorylated form of PLCγ1 (ph-PLCγ1).

-

-

Computer-assisted image analysis is used to quantify the immunolabeling intensities for both pan-PLCγ1 and ph-PLCγ1.[9]

-

The ratio of ph-PLCγ1 to pan-PLCγ1 is calculated to determine the extent of PDGFR signaling inhibition.[9]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cellgs.com [cellgs.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 8. medkoo.com [medkoo.com]

- 9. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-10198409: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, biological activity, and mechanism of action of JNJ-10198409, a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.

Chemical Structure and Properties

JNJ-10198409, also known as RWJ-540973, is a small molecule inhibitor with the IUPAC name N-(3-fluorophenyl)-1,4-dihydro-6,7-dimethoxy-indeno[1,2-c]pyrazol-3-amine.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₆FN₃O₂ | [1][2] |

| Molecular Weight | 325.34 g/mol | [1][2] |

| IUPAC Name | N-(3-fluorophenyl)-1,4-dihydro-6,7-dimethoxy-indeno[1,2-c]pyrazol-3-amine | [1] |

| SMILES | COC1=CC2=C(C=C1OC)CC3=C2NN=C3NC4=CC=CC(F)=C4 | [1] |

| CAS Number | 627518-40-5 | [1][2] |

| Solubility | Soluble to 20 mM in DMSO and to 100 mM in ethanol. | [2] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% | [2] |

Biological Activity and Mechanism of Action

JNJ-10198409 is a potent and selective, ATP-competitive inhibitor of the PDGF receptor tyrosine kinase (PDGF-RTK).[3][4] It exhibits significant inhibitory activity against both PDGFRα and PDGFRβ, with IC₅₀ values of 45 nM and 4.2 nM, respectively.[3][5] The compound also demonstrates inhibitory effects on other kinases, as detailed in the table below.

| Target Kinase | IC₅₀ (nM) | Reference |

| PDGF-RTK | 2 | [3] |

| PDGFRβ | 4.2 | [3][5] |

| PDGFRα | 45 | [3][5] |

| c-Abl | 22 | |

| Lck | 100 | |

| c-Src | 185 | |

| Fyn | 378 |

The primary mechanism of action for JNJ-10198409 is the competitive antagonism of ATP binding to the PDGFR, which in turn inhibits the receptor's tyrosine kinase activity.[3] This blockade of PDGFR signaling leads to the inhibition of downstream pathways, including the phosphorylation of phospholipase Cγ1 (PLCγ1), a key signaling molecule.[6] The inhibition of these pathways ultimately results in anti-proliferative and anti-angiogenic effects.

Signaling Pathway

The binding of PDGF to its receptor triggers dimerization and autophosphorylation of the receptor's tyrosine kinase domains. This activation initiates multiple downstream signaling cascades, including the RAS-MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, migration, and survival. JNJ-10198409, by inhibiting the initial receptor phosphorylation, effectively blocks these downstream signals.

In Vitro and In Vivo Activity

Antiproliferative Activity

JNJ-10198409 has demonstrated potent antiproliferative activity against a panel of human tumor cell lines. The IC₅₀ values for several cell lines are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A375 | Melanoma | 0.007 | [6] |

| LnCAP | Prostate Cancer | 0.009 | [6] |

| H460 | Lung Cancer | 0.010 | [6] |

| LoVo | Colon Cancer | 0.017 | [6] |

| PC3 | Prostate Cancer | 0.027 | [6] |

| T47D | Breast Cancer | 0.032 | [6] |

In Vivo Efficacy

In a nude mouse xenograft model using LoVo human colon cancer cells, oral administration of JNJ-10198409 resulted in a statistically significant, dose-dependent reduction in tumor growth.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of JNJ-10198409. Specific parameters may require optimization based on the experimental setup.

Western Blot Analysis of PLCγ1 Phosphorylation

This protocol describes the detection of total and phosphorylated PLCγ1 in cell lysates treated with JNJ-10198409.

Materials:

-

Cell line of interest (e.g., LoVo)

-

JNJ-10198409

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-pan-PLCγ1 and anti-phospho-PLCγ1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of JNJ-10198409 for the desired duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assay

This protocol outlines a method to assess the antiproliferative effects of JNJ-10198409 using a standard colorimetric assay (e.g., MTT or WST-1).

Materials:

-

Tumor cell lines

-

JNJ-10198409

-

96-well plates

-

Complete cell culture medium

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Addition: Add serial dilutions of JNJ-10198409 to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: If using MTT, add the solubilization buffer. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of JNJ-10198409 in a subcutaneous tumor model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., LoVo)

-

Matrigel (optional)

-

JNJ-10198409

-

Vehicle for oral administration

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer JNJ-10198409 or vehicle orally at the desired dose and schedule.

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a specified endpoint size or for a predetermined duration.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the efficacy of JNJ-10198409.

References

- 1. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDGF Signal Transduction | Sino Biological [sinobiological.com]

- 3. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

- 4. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Reactome | Signaling by PDGFR in disease [reactome.org]

JNJ-10198409: A Technical Guide to its Antiangiogenic and Antiproliferative Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10198409 is a potent and selective, orally active small molecule inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. It demonstrates significant antiangiogenic and antiproliferative activities, positioning it as a compound of interest in oncology research and drug development. This technical guide provides a comprehensive overview of the core preclinical data on JNJ-10198409, including its inhibitory activity, effects on cell proliferation, and in vivo efficacy. Detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Core Concepts: Dual-Mechanism of Action

JNJ-10198409 exhibits a dual mechanism of action, targeting both the tumor vasculature and the tumor cells directly.

-

Antiangiogenic Activity: Primarily mediated through the potent inhibition of PDGFR-β, a key receptor in the signaling cascade that promotes the proliferation and migration of pericytes and smooth muscle cells, which are crucial for the maturation and stabilization of new blood vessels. By disrupting this process, JNJ-10198409 impedes the formation of a functional tumor vasculature, thereby limiting the supply of oxygen and nutrients to the tumor.

-

Antiproliferative Activity: JNJ-10198409 directly inhibits the proliferation of various tumor cell lines.[1] This activity is attributed to the inhibition of PDGFR signaling, which can be aberrantly activated in some cancers, as well as the inhibition of other kinases involved in cell growth and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of JNJ-10198409.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| PDGF-RTK | 2[2][3][4] |

| PDGFR-β | 4.2[1][2][5] |

| PDGFR-α | 45[1][2][5] |

| c-Abl | 22[1][5] |

| Lck | 100[1][5] |

| c-Src | 185[1][5] |

| Fyn | 378[1][5] |

Table 2: In Vitro Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 0.007 |

| LNCaP | Prostate Carcinoma | 0.009 |

| H460 | Non-small Cell Lung Carcinoma | 0.010 |

| LoVo | Colon Adenocarcinoma | 0.017 |

| PC3 | Prostate Adenocarcinoma | 0.027 |

| T47D | Breast Ductal Carcinoma | 0.032 |

Table 3: In Vivo Efficacy in LoVo Colon Cancer Xenograft Model

| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |

| 25 | 15 |

| 50 | 64 |

| 100 | 91 |

Signaling Pathways and Mechanisms

JNJ-10198409 exerts its effects by interfering with key signaling pathways downstream of PDGFR.

Upon binding of Platelet-Derived Growth Factor (PDGF) to its receptor (PDGFR), the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including the Phospholipase C gamma 1 (PLCγ1), PI3K/Akt, and MAPK/Erk pathways. JNJ-10198409 acts as an ATP-competitive inhibitor at the kinase domain of PDGFR, preventing its autophosphorylation and subsequent activation of these downstream effectors. This blockade results in the inhibition of cell proliferation and angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-10198409 against various protein kinases.

Methodology:

-

Enzyme Source: Recombinant human kinases (e.g., PDGFR-α, PDGFR-β, c-Abl, Lck, c-Src, Fyn).

-

Assay Principle: A radiometric filter binding assay or a fluorescence-based assay can be used to measure the phosphorylation of a specific substrate by the kinase.

-

General Procedure (Radiometric):

-

Prepare a reaction mixture containing the kinase, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and [γ-³³P]ATP in a kinase buffer.

-

Add varying concentrations of JNJ-10198409 to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of JNJ-10198409 relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro Cell Proliferation Assay

Objective: To determine the IC50 of JNJ-10198409 for its antiproliferative activity against various tumor cell lines.

Methodology:

-

Cell Lines: A panel of human tumor cell lines (e.g., A375, LNCaP, H460, LoVo, PC3, T47D).

-

Assay Principle: A colorimetric or fluorometric assay that measures cell viability or metabolic activity, such as the MTT, XTT, or SRB assay. Alternatively, direct cell counting or a [¹⁴C]-thymidine incorporation assay can be used.[1]

-

General Procedure ([¹⁴C]-Thymidine Incorporation Assay for HCASMC): [1]

-

Seed Human Coronary Artery Smooth Muscle Cells (HCASMC) in 96-well plates and allow them to attach overnight.

-

Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.

-

Pre-treat the cells with varying concentrations of JNJ-10198409 for 1 hour.

-

Stimulate the cells with a mitogen, such as recombinant human PDGF-BB.

-

Add [¹⁴C]-thymidine to each well and incubate for a defined period (e.g., 24 hours) to allow for its incorporation into newly synthesized DNA.

-

Harvest the cells onto a filter mat and wash to remove unincorporated [¹⁴C]-thymidine.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each concentration of JNJ-10198409.

-

Determine the IC50 value using a non-linear regression analysis.

-

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the effect of JNJ-10198409 on the ability of endothelial cells to form capillary-like structures in vitro.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells.

-

Substrate: A basement membrane matrix (e.g., Matrigel™).

-

General Procedure:

-

Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.

-

Resuspend HUVECs in a growth factor-reduced medium.

-

Treat the cells with varying concentrations of JNJ-10198409.

-

Seed the treated cells onto the solidified matrix.

-

Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Visualize the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

-

In Vivo Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of JNJ-10198409.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Model: Subcutaneous implantation of human tumor cells (e.g., LoVo colon adenocarcinoma cells).

-

General Procedure:

-

Inject a suspension of tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer JNJ-10198409 orally (p.o.) at different dose levels (e.g., 25, 50, and 100 mg/kg) daily or twice daily. The control group receives the vehicle.

-

Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like phosphorylated PLCγ1).

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

-

Conclusion

JNJ-10198409 is a potent dual-acting inhibitor that targets both tumor angiogenesis and proliferation through the inhibition of PDGFR tyrosine kinase and other related kinases. The preclinical data summarized in this guide demonstrate its significant in vitro and in vivo activity against a range of cancer models. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of JNJ-10198409 and similar targeted therapies. Further studies are warranted to explore its efficacy in combination with other anticancer agents and to fully elucidate its complex mechanism of action in different tumor contexts.

References

- 1. In Vitro Angiogenesis Assay Kit (ab133119) is not available | Abcam [abcam.com]

- 2. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HUVEC Tube-formation Assay to Evaluate the Impact of Natural Products on Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Target Validation of JNJ-10198409 in Cancer Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-10198409 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, demonstrating significant anti-proliferative and anti-angiogenic activities in a variety of preclinical cancer models. This technical guide provides a comprehensive overview of the target validation of JNJ-10198409, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The primary molecular target of JNJ-10198409 is the PDGFR family of receptor tyrosine kinases, with a pronounced inhibitory effect on PDGFRβ.[1][2][3][4] By competitively binding to the ATP-binding site of the kinase domain, JNJ-10198409 effectively blocks the initiation of downstream signaling cascades crucial for tumor growth and angiogenesis.[4]

Molecular Target Profile of JNJ-10198409

JNJ-10198409 is a small molecule inhibitor that has been characterized by its potent and relatively selective inhibition of the PDGFR family of receptor tyrosine kinases. The compound also exhibits activity against other kinases, albeit at higher concentrations.

Table 1: Kinase Inhibitory Activity of JNJ-10198409

| Target Kinase | IC50 (nM) |

| PDGFR (general) | 2 |

| PDGFRβ | 4.2 |

| PDGFRα | 45 |

| c-Abl | 22 |

| Lck | 100 |

| c-Src | 185 |

| Fyn | 378 |

Data compiled from multiple sources.[1][2][3]

In Vitro Efficacy in Cancer Cell Lines

The anti-proliferative effects of JNJ-10198409 have been evaluated across a panel of human cancer cell lines, demonstrating broad activity.

Table 2: Anti-proliferative Activity of JNJ-10198409 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 0.007 |

| LnCAP | Prostate Carcinoma | 0.009 |

| H460 | Non-small Cell Lung Cancer | 0.010 |

| LoVo | Colon Adenocarcinoma | 0.017 |

| PC3 | Prostate Carcinoma | 0.027 |

| T47D | Breast Ductal Carcinoma | 0.032 |

Data sourced from MedChemExpress.[5]

In Vivo Target Validation and Efficacy

The anti-tumor efficacy of JNJ-10198409 has been demonstrated in a human tumor xenograft model. The study utilized the LoVo human colon cancer cell line in nude mice to assess tumor growth inhibition upon oral administration of the compound.

Table 3: In Vivo Efficacy of JNJ-10198409 in a LoVo Xenograft Model

| Treatment Group (Oral Administration) | Mean Final Tumor Area Inhibition (%) |

| 25 mg/kg | 15 |

| 50 mg/kg | 64 |

| 100 mg/kg | 91 |

Data demonstrates a dose-dependent reduction in tumor growth.[5]

Signaling Pathway Modulation

The binding of Platelet-Derived Growth Factor (PDGF) to its receptor (PDGFR) induces receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers several downstream signaling pathways critical for cell proliferation, migration, and survival, including the Ras-MAPK, PI3K/Akt, and PLCγ pathways.[6][7][8] JNJ-10198409, by inhibiting PDGFR kinase activity, blocks these downstream signaling events.

Caption: PDGFR Signaling Pathway and Inhibition by JNJ-10198409.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of JNJ-10198409 against target kinases is determined using a biochemical assay. A typical protocol involves:

-

Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a synthetic peptide), ATP, and JNJ-10198409 at various concentrations.

-

Assay Procedure:

-

The kinase, substrate, and JNJ-10198409 are incubated in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, often using a method like ELISA or a fluorescence-based readout.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of JNJ-10198409. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of JNJ-10198409 or a vehicle control and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined from dose-response curves.

Western Blot Analysis of PLCγ1 Phosphorylation

-

Sample Preparation:

-

In Vitro: LoVo cells are treated with JNJ-10198409 at various concentrations for a defined time.

-

In Vivo: Tumors from the LoVo xenograft study are excised and homogenized.

-

-

Protein Extraction and Quantification: Cells or tissue homogenates are lysed, and the total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated PLCγ1 (p-PLCγ1) or total PLCγ1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the p-PLCγ1 band is normalized to the total PLCγ1 band to determine the extent of inhibition.

Caption: Western Blot Workflow for Assessing PLCγ1 Phosphorylation.

LoVo Xenograft Model

-

Cell Culture: LoVo cells are cultured in appropriate media until they reach the desired confluence for implantation.

-

Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used.

-

Tumor Implantation: LoVo cells are suspended in a suitable medium (e.g., with Matrigel) and injected subcutaneously into the flank of each mouse.[9]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. JNJ-10198409 is administered orally at the specified doses.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study concludes when tumors in the control group reach a predetermined size.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry or western blotting for p-PLCγ1.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for JNJ-10198409 on major clinical trial registries. The development of this compound may have been discontinued or it may be in a very early, non-public stage of investigation.

Conclusion

JNJ-10198409 is a well-characterized inhibitor of PDGFR with demonstrated preclinical efficacy in various cancer models. Its ability to inhibit tumor cell proliferation and suppress in vivo tumor growth through the targeted inhibition of the PDGFR signaling pathway validates its mechanism of action. The use of pharmacodynamic biomarkers such as the phosphorylation status of PLCγ1 has been crucial in confirming target engagement in vivo. While its clinical development status is not publicly known, the preclinical data for JNJ-10198409 provide a strong rationale for the continued investigation of PDGFR inhibitors in oncology.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]

- 4. cellgs.com [cellgs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sinobiological.com [sinobiological.com]

- 7. researchgate.net [researchgate.net]

- 8. sinobiological.com [sinobiological.com]

- 9. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]

JNJ-10198409: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10198409 is a potent, orally active, and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3][4] As an ATP-competitive inhibitor, it demonstrates significant anti-angiogenic and anti-proliferative properties, making it a subject of interest in oncology research.[5][6] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by JNJ-10198409, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

JNJ-10198409 primarily targets the PDGFR family of receptor tyrosine kinases, with a high affinity for PDGFR-β.[1][2][3][4] The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling events. JNJ-10198409 competitively binds to the ATP-binding pocket of the PDGFR kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling pathways.[3][4]

Quantitative Data Summary

The inhibitory activity of JNJ-10198409 has been quantified against its primary targets and other related kinases, as well as in cellular proliferation assays.

| Target | IC50 (nM) | Reference |

| PDGFR | 2 | [3][4] |

| PDGFR-β | 4.2 | [1][2][3][4] |

| PDGFR-α | 45 | [1][2][3][4] |

| c-Abl | 22 | [1][2] |

| Lck | 100 | [1][2] |

| c-Src | 185 | [1][2] |

| Fyn | 378 | [1][2] |

Table 1: Kinase Inhibition Profile of JNJ-10198409.

| Human Tumor Cell Line | IC50 (µM) | Reference |

| PC3 (Prostate) | 0.027 | |

| H460 (Lung) | 0.010 | |

| LoVo (Colon) | 0.017 | |

| A375 (Melanoma) | 0.007 | |

| LnCAP (Prostate) | 0.009 | |

| T47D (Breast) | 0.032 |

Table 2: Anti-proliferative Activity of JNJ-10198409 in Human Cancer Cell Lines.

Downstream Signaling Pathways

Inhibition of PDGFR by JNJ-10198409 leads to the modulation of several critical downstream signaling cascades that are pivotal for cell proliferation, survival, and migration. The primary pathways affected are the PI3K/Akt, MAPK/ERK, and PLCγ pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival and proliferation. Upon PDGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3, in turn, facilitates the phosphorylation and activation of Akt. Activated Akt then phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis. Treatment with JNJ-10198409 has been shown to reduce the phosphorylation of Akt.[5]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that regulates cell growth, differentiation, and survival. Activation of PDGFR leads to the recruitment of adaptor proteins like Grb2 and Sos, which activate Ras. Ras, in turn, activates a kinase cascade culminating in the phosphorylation and activation of ERK1/2. JNJ-10198409 treatment results in decreased phosphorylation of ERK1/2.[5]

PLCγ Pathway

Phospholipase C gamma (PLCγ) is a key downstream effector of PDGFR signaling. Upon activation by PDGFR, PLCγ is phosphorylated and subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), influencing processes like cell migration and proliferation. The phosphorylation status of PLCγ1 is a reliable biomarker for the in vivo activity of JNJ-10198409, with the inhibitor causing a dose-dependent reduction in its phosphorylation.[7]

Cellular Consequences of Signaling Inhibition

The blockade of these critical downstream pathways by JNJ-10198409 leads to significant cellular consequences, including:

-

Cell Cycle Arrest: Inhibition of PDGFR signaling can induce a G2/M phase block in the cell cycle, thereby halting cell division.[5]

-

Apoptosis: JNJ-10198409 has been shown to induce caspase-dependent apoptosis, a programmed cell death mechanism, in cancer cells.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative, detailed protocols for key experiments used to characterize the downstream effects of JNJ-10198409.

Western Blot Analysis of Akt and Erk Phosphorylation

This protocol outlines the detection of phosphorylated and total Akt and Erk in cell lysates following treatment with JNJ-10198409.

1. Cell Culture and Treatment:

-

Seed cells (e.g., LoVo, T98) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat cells with various concentrations of JNJ-10198409 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

-

Stimulate with PDGF-BB (e.g., 50 ng/mL) for 15-30 minutes.

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2 (dilutions as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

References

- 1. scispace.com [scispace.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kumc.edu [kumc.edu]

- 7. bio-techne.com [bio-techne.com]

JNJ-10198409: A Technical Whitepaper on the ATP-Competitive Inhibition of PDGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10198409 is a potent and selective, orally active, small-molecule inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3][4] As an ATP-competitive inhibitor, JNJ-10198409 has demonstrated significant anti-angiogenic and anti-proliferative activities in preclinical models.[2][5] This document provides a comprehensive technical overview of JNJ-10198409, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cellular processes such as growth, proliferation, and angiogenesis.[2] Dysregulation of the PDGFR signaling cascade is implicated in the pathogenesis of various solid tumors. JNJ-10198409, also known as RWJ-540973, was developed as a targeted therapeutic agent that competitively binds to the ATP-binding pocket of the PDGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling events.[5][6][7] This dual-mechanism agent exhibits both anti-proliferative effects on tumor cells and anti-angiogenic properties by inhibiting the PDGFR-β signaling in pericytes, which are essential for blood vessel stabilization.[2]

Mechanism of Action: ATP-Competitive Inhibition

JNJ-10198409 functions as an ATP-competitive inhibitor of PDGFR. The catalytic activity of receptor tyrosine kinases (RTKs) like PDGFR depends on the binding of ATP to the kinase domain, which facilitates the transfer of a phosphate group to tyrosine residues on the receptor and downstream signaling proteins. JNJ-10198409 possesses a chemical structure that enables it to bind to the ATP-binding pocket of the PDGFR kinase domain with high affinity. This direct competition with endogenous ATP prevents the phosphorylation of the receptor, effectively blocking the initiation of the downstream signaling cascade.

Quantitative Data

The inhibitory activity of JNJ-10198409 has been quantified against various kinases and cancer cell lines. The following tables summarize the available data for easy comparison.

Table 1: Kinase Inhibitory Activity of JNJ-10198409

| Kinase Target | IC50 (nM) |

| PDGF-RTK | 2[1][2][4] |

| PDGFRβ | 4.2[1][2][4][7] |

| PDGFRα | 45[1][2][4][7] |

| c-Abl | 22[1][8][9] |

| Lck | 100[8][9] |

| c-Src | 185[8][9] |

| Fyn | 378[8][9] |

Table 2: Anti-proliferative Activity of JNJ-10198409 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 0.007[2] |

| LnCAP | Prostate Carcinoma | 0.009[2] |

| H460 | Non-Small Cell Lung Cancer | 0.010[2] |

| LoVo | Colon Adenocarcinoma | 0.017[2] |

| PC3 | Prostate Adenocarcinoma | 0.027[2] |

| T47D | Ductal Carcinoma | 0.032[2] |

Experimental Protocols

The following sections provide representative methodologies for key experiments used to characterize the activity of JNJ-10198409.

In Vitro Kinase Assay (PDGFRβ)

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the in vitro inhibitory activity of JNJ-10198409 against PDGFRβ.

Materials:

-

Recombinant human PDGFRβ kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

96-well microtiter plates

-

JNJ-10198409

-

ATP

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

Procedure:

-

Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of JNJ-10198409 in assay buffer.

-

Add the diluted JNJ-10198409 or vehicle control (DMSO) to the wells.

-

Add the recombinant PDGFRβ kinase to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Wash the plate to remove ATP and unbound reagents.

-

Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.

-

Wash the plate thoroughly.

-

Add the TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of JNJ-10198409 and determine the IC50 value using a suitable software.

Cellular Anti-proliferative Assay

This protocol outlines a common method, the MTT assay, to assess the anti-proliferative effects of JNJ-10198409 on a cancer cell line (e.g., LoVo).

Materials:

-

LoVo human colon adenocarcinoma cell line

-

Complete growth medium (e.g., F-12K Medium with 10% FBS)

-

96-well cell culture plates

-

JNJ-10198409

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

CO₂ incubator

Procedure:

-

Seed LoVo cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of JNJ-10198409 in complete growth medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of JNJ-10198409 or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Human Tumor Xenograft Study

This section describes a representative protocol for evaluating the in vivo efficacy of JNJ-10198409 in a nude mouse xenograft model using the human LoVo colon cancer cell line.[10]

Materials:

-

Athymic nude mice (e.g., BALB/c nu/nu)

-

LoVo human colon adenocarcinoma cell line

-

Matrigel

-

JNJ-10198409

-

Vehicle solution for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant LoVo cells, typically mixed with Matrigel, into the flank of each mouse.

-

Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer JNJ-10198409 orally at various dose levels (e.g., 25, 50, and 100 mg/kg) to the treatment groups, and the vehicle solution to the control group, typically twice daily.[10]

-

Measure tumor dimensions with calipers at regular intervals throughout the study.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for downstream signaling markers like phosphorylated PLCγ1).[10]

-

Analyze the data to determine the dose-dependent effect of JNJ-10198409 on tumor growth inhibition.

PDGFR Signaling Pathway

The binding of PDGF ligands to PDGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively promote cell proliferation, survival, and migration.

Conclusion

JNJ-10198409 is a well-characterized ATP-competitive inhibitor of PDGFR with potent anti-proliferative and anti-angiogenic activities. The data and methodologies presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals working with this compound or in the broader field of tyrosine kinase inhibitors. The demonstrated efficacy of JNJ-10198409 in preclinical models underscores the therapeutic potential of targeting the PDGFR signaling pathway in oncology.

References

- 1. PDGFR beta Kinase Enzyme System Application Note [promega.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. promega.com [promega.com]

- 4. promega.jp [promega.jp]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 8. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]

- 9. Isoform- and phosphorylation-specific multiplexed quantitative pharmacodynamics of drugs targeting PI3K and MAPK signaling in xenograft models and clinical biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

JNJ-10198409: A Technical Guide to its Role in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10198409 is a potent and selective, orally active, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] With significant activity against both PDGFR-α and PDGFR-β, JNJ-10198409 has demonstrated anti-angiogenic and anti-proliferative properties in preclinical models.[1] This technical guide provides an in-depth analysis of the known and potential roles of JNJ-10198409 in modulating the complex tumor microenvironment (TME). The TME, a dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, plays a critical role in tumor progression, metastasis, and response to therapy. Understanding how JNJ-10198409 influences this environment is crucial for its clinical development and for identifying potential combination therapies.

Core Mechanism of Action

JNJ-10198409 primarily exerts its effects through the competitive inhibition of ATP binding to the kinase domain of PDGFR. This disrupts the downstream signaling cascades that promote cell proliferation and survival. In addition to its potent inhibition of PDGFR, JNJ-10198409 also shows activity against other kinases, including c-Abl, c-Src, and Fyn.

Data Presentation: Quantitative Analysis of JNJ-10198409 Activity

The following tables summarize the key quantitative data available for JNJ-10198409, providing a clear comparison of its activity across different assays and models.

Table 1: In Vitro Kinase Inhibition Profile of JNJ-10198409

| Target Kinase | IC50 (nM) |

| PDGF-RTK | 2 |

| PDGFR-β | 4.2 |

| PDGFR-α | 45 |

| c-Abl | 22 |

| Lck | 100 |

| c-Src | 185 |

| Fyn | 378 |

Source:

Table 2: In Vitro Anti-proliferative Activity of JNJ-10198409 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | 0.007 |

| LnCAP | Prostate Cancer | 0.009 |

| H460 | Lung Cancer | 0.010 |

| LoVo | Colon Cancer | 0.017 |

| PC3 | Prostate Cancer | 0.027 |

| T47D | Breast Cancer | 0.032 |

Source:[1]

Table 3: In Vivo Anti-tumor Efficacy of JNJ-10198409 in a Human LoVo Colon Cancer Xenograft Model

| Dose (mg/kg, p.o.) | Inhibition of Mean Final Tumor Area (%) |

| 25 | 15 |

| 50 | 64 |

| 100 | 91 |

Source:[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of JNJ-10198409.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assessing the impact of JNJ-10198409 on the tumor microenvironment.

Protocol 1: In Vivo Xenograft Study for Anti-Tumor Efficacy

Objective: To evaluate the in vivo anti-tumor activity of JNJ-10198409 in a human tumor xenograft model.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Human cancer cell line (e.g., LoVo)

-

Matrigel

-

JNJ-10198409 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation:

-

Culture LoVo cells in appropriate media until they reach 80-90% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Administer JNJ-10198409 orally at specified doses (e.g., 25, 50, 100 mg/kg) once or twice daily.

-

Administer the vehicle control to the control group on the same schedule.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice.

-

-

Tumor Excision and Analysis:

-

Excise tumors, measure their final weight and volume.

-

A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for p-PLCγ1) and another portion fixed in formalin for immunohistochemistry.[1]

-

Protocol 2: Immunohistochemistry for Phosphorylated PLCγ1

Objective: To assess the in vivo pharmacodynamic activity of JNJ-10198409 by measuring the phosphorylation status of a key downstream effector in the PDGFR signaling pathway.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Primary antibodies: anti-pan-PLCγ1 and anti-phospho-PLCγ1

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Microscope and image analysis software

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize tumor sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate-based buffer.

-

-

Blocking and Antibody Incubation:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding with a serum-based blocking solution.

-

Incubate sections with the primary antibody (anti-pan-PLCγ1 or anti-phospho-PLCγ1) overnight at 4°C.

-

-

Detection and Visualization:

-

Incubate with an HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

-

Imaging and Analysis:

-

Acquire images of the stained sections using a brightfield microscope.

-

Use image analysis software to quantify the intensity of pan-PLCγ1 and phospho-PLCγ1 staining. The ratio of phospho-PLCγ1 to pan-PLCγ1 can be used as a measure of PDGFR pathway inhibition.[1]

-

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize and quantify the different immune cell populations within the tumor microenvironment following treatment with JNJ-10198409.

Materials:

-

Freshly excised tumors

-

RPMI-1640 medium

-

Collagenase IV and DNase I

-

FACS buffer (PBS with 2% FBS)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

Tumor Dissociation:

-

Mince the tumor tissue into small pieces and digest in a solution of RPMI, collagenase IV, and DNase I for 30-60 minutes at 37°C.[2]

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using an ACK lysis buffer if necessary.

-

-

Cell Staining:

-

Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers of different immune cell populations for 30 minutes on ice.

-

If necessary, perform intracellular staining for markers like FoxP3 (for regulatory T cells) using a fixation/permeabilization kit.[2]

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software to gate on different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, macrophages, myeloid-derived suppressor cells) and quantify their abundance as a percentage of total live cells or CD45+ cells.

-

Impact on the Tumor Microenvironment: Current Understanding and Future Directions

While direct studies on the comprehensive effects of JNJ-10198409 on the TME are limited, its mechanism of action as a potent PDGFR inhibitor allows for informed hypotheses based on the known roles of PDGFR signaling in the TME.

Cancer-Associated Fibroblasts (CAFs): PDGFR signaling is a key driver of CAF activation and function.[3] CAFs contribute to tumor progression by secreting growth factors, remodeling the extracellular matrix to facilitate invasion, and creating an immunosuppressive environment. By inhibiting PDGFR, JNJ-10198409 has the potential to "normalize" the tumor stroma, reducing the pro-tumorigenic activity of CAFs.

Pericytes and Angiogenesis: Pericytes, which express high levels of PDGFR-β, are crucial for the stabilization of newly formed blood vessels. Inhibition of PDGFR signaling by JNJ-10198409 can disrupt pericyte function, leading to destabilized and leaky tumor vasculature. This not only has a direct anti-angiogenic effect but may also improve the delivery of other therapeutic agents to the tumor.

Immune Modulation: The impact of selective PDGFR inhibition on the tumor immune landscape is an area of active investigation. By altering the stromal and vascular components of the TME, JNJ-10198409 may indirectly influence the infiltration and function of various immune cells. For instance, a less dense and fibrotic stroma could facilitate the infiltration of cytotoxic T lymphocytes. Furthermore, some tyrosine kinase inhibitors have been shown to directly modulate the function of immune cells, such as reducing the number of immunosuppressive regulatory T cells and myeloid-derived suppressor cells.[4] Future studies should focus on elucidating the specific effects of JNJ-10198409 on different immune cell subsets within the TME.

Conclusion

JNJ-10198409 is a potent PDGFR inhibitor with demonstrated anti-proliferative and anti-tumor activity. While its direct effects on tumor cells are well-characterized, its role in modulating the broader tumor microenvironment presents a compelling area for further research. By targeting key stromal components like CAFs and pericytes, and potentially altering the immune landscape, JNJ-10198409 may offer therapeutic benefits beyond direct tumor cell killing. A deeper understanding of these TME-modulating effects will be critical for optimizing its clinical use, both as a monotherapy and in combination with other anti-cancer agents, including immunotherapy. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

JNJ-10198409: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10198409 is a potent, orally active, and ATP-competitive inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase.[1][2] With a dual mechanism of action encompassing both anti-angiogenic and anti-proliferative properties, JNJ-10198409 has emerged as a valuable tool for basic research in oncology and related fields. This document provides an in-depth technical guide on JNJ-10198409, summarizing its biochemical activity, cellular effects, and in vivo efficacy. Detailed experimental protocols are provided to facilitate its application in a laboratory setting.

Introduction

JNJ-10198409 is a selective inhibitor of the PDGFR family of receptor tyrosine kinases.[1] The aberrant activation of PDGFR signaling is a key driver in the pathogenesis of various solid tumors, promoting tumor growth, angiogenesis, and metastasis. JNJ-10198409 competitively binds to the ATP-binding site of the PDGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This inhibitory action leads to the suppression of tumor cell proliferation and the disruption of tumor neovasculature.

Quantitative Data

The inhibitory activity of JNJ-10198409 has been characterized against a panel of protein kinases, and its anti-proliferative effects have been demonstrated in various human cancer cell lines.

Table 1: Kinase Inhibitory Profile of JNJ-10198409

| Target Kinase | IC50 (nM) |

| PDGF-RTK | 2 |

| PDGFR-β | 4.2[1] |

| PDGFR-α | 45 |

| c-Abl | 22[3] |

| Lck | 100[3] |

| c-Src | 185[3] |

| Fyn | 378[3] |

Table 2: Anti-proliferative Activity of JNJ-10198409 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 0.007 |

| LNCaP | Prostate Carcinoma | 0.009 |

| H460 | Lung Carcinoma | 0.010 |

| LoVo | Colon Adenocarcinoma | 0.017 |

| PC3 | Prostate Adenocarcinoma | 0.027 |

| T47D | Breast Ductal Carcinoma | 0.032 |

Signaling Pathways and Experimental Workflows

PDGFR Signaling Pathway Inhibition by JNJ-10198409

JNJ-10198409 exerts its effects by blocking the PDGFR signaling cascade. Upon binding of its ligand, PDGF, the PDGFR undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules, including Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 initiates a cascade that ultimately leads to cell proliferation, migration, and survival. JNJ-10198409, by inhibiting the initial receptor phosphorylation, effectively shuts down this entire pathway.

Caption: Inhibition of the PDGFR signaling pathway by JNJ-10198409.

Experimental Workflow for In Vivo Efficacy Studies

The in vivo anti-tumor activity of JNJ-10198409 is typically evaluated using a xenograft model. Human tumor cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with JNJ-10198409. Tumor growth is monitored over time, and at the end of the study, tumors are often excised for further analysis, such as immunohistochemistry for pharmacodynamic markers.

Caption: Workflow for a typical in vivo xenograft study with JNJ-10198409.

Experimental Protocols

The following are representative protocols for key experiments involving JNJ-10198409.

In Vitro PDGFR Kinase Assay

This protocol describes a radiometric method to determine the in vitro inhibitory activity of JNJ-10198409 against PDGFR-β.

Materials:

-

Recombinant human PDGFR-β (catalytic domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MnCl₂, 10 mM Mg-acetate, 0.03% Triton X-100)

-

JNJ-10198409 stock solution (in DMSO)

-

Phosphoric acid (0.5%)

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of JNJ-10198409 in kinase reaction buffer.

-

In a reaction plate, add the PDGFR-β enzyme, the poly(Glu, Tyr) substrate, and the JNJ-10198409 dilutions.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at room temperature for 40 minutes.[4]

-

Stop the reaction by adding 0.5% phosphoric acid.[4]

-

Spot an aliquot of the reaction mixture onto filter paper.

-

Wash the filter paper four times with 0.425% phosphoric acid and once with ethanol.[4]

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of JNJ-10198409 and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to measure the anti-proliferative effects of JNJ-10198409 on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., LoVo)

-

Complete cell culture medium

-

JNJ-10198409 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of JNJ-10198409 in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of JNJ-10198409. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

In Vivo Human Tumor Xenograft Study